molecular formula C6H4FNO3 B6203130 3-fluoro-2-hydroxypyridine-4-carboxylic acid CAS No. 1214374-92-1

3-fluoro-2-hydroxypyridine-4-carboxylic acid

Cat. No. B6203130
CAS RN: 1214374-92-1
M. Wt: 157.1
InChI Key:
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Description

3-Fluoro-2-hydroxypyridine-4-carboxylic acid (3-FHP) is a chemical compound that has a wide range of applications in scientific research. It is a derivative of the pyridine family and is known for its strong acidity and solubility in water. It has been used in various fields such as organic synthesis, biochemistry, and pharmacology. In

Scientific Research Applications

3-fluoro-2-hydroxypyridine-4-carboxylic acid has been used in various scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-fluoro-2-hydroxy-4-methylpyridine (3-FHM) and 3-fluoro-2-hydroxy-4-phenylpyridine (3-fluoro-2-hydroxypyridine-4-carboxylic acidy). It has also been used in the synthesis of heterocyclic compounds such as pyrrolidines, pyrroles, and pyridines. Additionally, 3-fluoro-2-hydroxypyridine-4-carboxylic acid has been used as a catalyst in the synthesis of polymers materials.

Mechanism of Action

The mechanism of action of 3-fluoro-2-hydroxypyridine-4-carboxylic acid is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to other molecules. This allows the molecules to become more reactive and form new bonds. Additionally, it is believed that the fluoride atom of the compound acts as an electron-withdrawing group, increasing the acidity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-2-hydroxypyridine-4-carboxylic acid are not fully understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 3-fluoro-2-hydroxypyridine-4-carboxylic acid has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-fluoro-2-hydroxypyridine-4-carboxylic acid in laboratory experiments is its strong acidity and solubility in water. This makes it easy to use in various reaction mixtures. Additionally, it is relatively inexpensive to purchase and can be stored for long periods of time. However, 3-fluoro-2-hydroxypyridine-4-carboxylic acid is toxic and should be handled with care. It should also be stored in a cool, dark place to prevent degradation.

Future Directions

There are several potential future directions for 3-fluoro-2-hydroxypyridine-4-carboxylic acid research. One potential direction is the development of new synthetic methods for the production of 3-fluoro-2-hydroxypyridine-4-carboxylic acid and its derivatives. Additionally, further research could be done on the biochemical and physiological effects of 3-fluoro-2-hydroxypyridine-4-carboxylic acid, as well as its potential therapeutic applications. Finally, research could be done to explore the use of 3-fluoro-2-hydroxypyridine-4-carboxylic acid in the synthesis of new materials and compounds.

Synthesis Methods

3-fluoro-2-hydroxypyridine-4-carboxylic acid can be synthesized from 3-chloro-2-hydroxypyridine-4-carboxylic acid (3-CHP) by using a nucleophilic substitution reaction. In this reaction, 3-CHP is treated with a strong base such as sodium hydroxide and a fluorinating agent such as ammonium fluoride. The reaction results in the substitution of the chlorine atom with a fluoride atom, forming 3-fluoro-2-hydroxypyridine-4-carboxylic acid. The reaction is typically carried out in an aqueous solution at a temperature of 40-50°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-2-hydroxypyridine-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxypyridine", "fluorine gas", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Nitration of 2,4-dihydroxypyridine with nitrous acid to form 3-nitro-2,4-dihydroxypyridine", "Step 2: Reduction of 3-nitro-2,4-dihydroxypyridine with sodium dithionite to form 3-amino-2,4-dihydroxypyridine", "Step 3: Diazotization of 3-amino-2,4-dihydroxypyridine with sodium nitrite and sulfuric acid to form 3-diazo-2,4-dihydroxypyridine", "Step 4: Fluorination of 3-diazo-2,4-dihydroxypyridine with fluorine gas in the presence of sodium bicarbonate to form 3-diazo-2-fluoro-4-hydroxypyridine", "Step 5: Hydrolysis of 3-diazo-2-fluoro-4-hydroxypyridine with sodium hydroxide to form 3-fluoro-2-hydroxypyridine-4-carboxylic acid", "Step 6: Purification of the product by recrystallization from ethanol and drying under vacuum" ] }

CAS RN

1214374-92-1

Product Name

3-fluoro-2-hydroxypyridine-4-carboxylic acid

Molecular Formula

C6H4FNO3

Molecular Weight

157.1

Purity

95

Origin of Product

United States

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